molecular formula C11H11ClN2 B15297615 2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile

2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile

Cat. No.: B15297615
M. Wt: 206.67 g/mol
InChI Key: URQWTOPPMAPVRM-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile is a chemical compound with the molecular formula C11H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile typically involves the chlorination of a pyridine derivative followed by the introduction of cyclopropyl and ethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions in controlled environments. These methods are designed to optimize the yield and minimize the production of by-products. The use of advanced technologies and equipment ensures the efficient and safe production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile include:

  • 2-Chloro-3-pyridinecarbonitrile
  • 2-Chloro-5-ethylpyridine
  • 2-Chloro-6-cyclopropylpyridine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, such as the presence of both cyclopropyl and ethyl groups. This unique structure may confer specific chemical and biological properties that are not observed in other related compounds.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C11H11ClN2/c1-2-7-5-9(6-13)11(12)14-10(7)8-3-4-8/h5,8H,2-4H2,1H3

InChI Key

URQWTOPPMAPVRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1C2CC2)Cl)C#N

Origin of Product

United States

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